4-Cyano-N-(3-oxo-1-phenyl-3-(pyrrolidin-1-yl)prop-1-en-2-yl)benzamide
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Overview
Description
4-Cyano-N-(3-oxo-1-phenyl-3-(pyrrolidin-1-yl)prop-1-en-2-yl)benzamide is a complex organic compound that features a cyano group, a phenyl group, and a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-N-(3-oxo-1-phenyl-3-(pyrrolidin-1-yl)prop-1-en-2-yl)benzamide typically involves multi-step organic reactions. One common approach is the condensation of 4-cyanobenzoyl chloride with 3-oxo-1-phenyl-3-(pyrrolidin-1-yl)prop-1-en-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Cyano-N-(3-oxo-1-phenyl-3-(pyrrolidin-1-yl)prop-1-en-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phenyl and pyrrolidine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
4-Cyano-N-(3-oxo-1-phenyl-3-(pyrrolidin-1-yl)prop-1-en-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyano-N-(3-oxo-1-phenyl-3-(pyrrolidin-1-yl)prop-1-en-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Cyano-N-(3-oxo-1-phenyl-3-(pyrrolidin-1-yl)prop-1-en-2-yl)benzamide: Unique due to its specific structure and functional groups.
Pyrrolidine derivatives: Similar in structure but may have different functional groups and biological activities.
Phenylpropanoids: Share the phenyl and propanoid moieties but differ in other structural aspects.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H19N3O2 |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
4-cyano-N-[(Z)-3-oxo-1-phenyl-3-pyrrolidin-1-ylprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C21H19N3O2/c22-15-17-8-10-18(11-9-17)20(25)23-19(14-16-6-2-1-3-7-16)21(26)24-12-4-5-13-24/h1-3,6-11,14H,4-5,12-13H2,(H,23,25)/b19-14- |
InChI Key |
ZGVXCWQCKDPJRD-RGEXLXHISA-N |
Isomeric SMILES |
C1CCN(C1)C(=O)/C(=C/C2=CC=CC=C2)/NC(=O)C3=CC=C(C=C3)C#N |
Canonical SMILES |
C1CCN(C1)C(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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